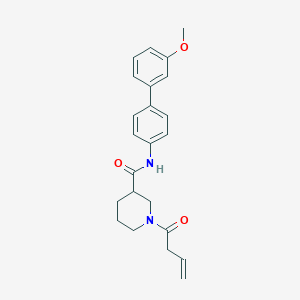![molecular formula C22H29N5 B3793273 1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B3793273.png)
1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
Descripción general
Descripción
1-[3-(4-Cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is a complex chemical compound known for its diverse applications in scientific research. The compound has a unique structure featuring multiple pyrazole groups and a cyclohexylphenyl moiety, making it an interesting subject for studies in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine typically involves multi-step reactions, often starting from commercially available precursors
Industrial Production Methods: Industrial-scale production of this compound may adopt similar synthetic routes, optimized for high yield and purity. Techniques such as batch or continuous flow processes, use of efficient catalysts, and advanced purification methods like chromatography and recrystallization are employed to ensure the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes: 1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is known to participate in various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions are common, where different groups in the molecule can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often vary based on the desired transformation, ranging from mild conditions at room temperature to more rigorous settings involving elevated temperatures and pressures.
Major Products Formed:
Aplicaciones Científicas De Investigación
1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine has a broad range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Employed in biochemical assays to investigate enzyme interactions, receptor binding, and signal transduction pathways.
Industry: Utilized in the manufacture of advanced materials, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action for 1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and ion channels, where the compound can either activate or inhibit their functions. The pathways involved may include signaling cascades that regulate various cellular processes.
Comparación Con Compuestos Similares
Comparison with Other Compounds: Compared to similar compounds, 1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine stands out due to its unique structural features and the presence of multiple pyrazole rings. This uniqueness often results in distinct biological and chemical properties.
Similar Compounds: Similar compounds might include other pyrazole derivatives and cyclohexylphenyl-containing molecules, each with varying degrees of similarity in terms of chemical structure and reactivity.
This compound remains a topic of ongoing research, promising new insights and potential applications across diverse scientific fields. Let me know what you think!
Propiedades
IUPAC Name |
N-[[3-(4-cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]-1-(1-methylpyrazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5/c1-26-15-17(13-24-26)12-23-14-21-16-27(2)25-22(21)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h8-11,13,15-16,18,23H,3-7,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJPLNHOHLMXLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CN(N=C2C3=CC=C(C=C3)C4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2H-1,2,3-benzotriazol-2-yl)-N-[2-(2-furyl)ethyl]acetamide](/img/structure/B3793191.png)
![(1S*,5R*)-6-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B3793199.png)
![N-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-ethyltetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B3793202.png)
![2-[2-methyl-4-oxo-1-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B3793204.png)
![N-[(1-{[1-(3-thienylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B3793209.png)
![N-ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B3793217.png)
![1-[(3-isopropyl-5-isoxazolyl)carbonyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B3793219.png)
![N-benzyl-3-[1-(3-ethyl-5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-N-methylpropanamide](/img/structure/B3793226.png)
![7-(3,6-dimethylpyrazin-2-yl)-4-(spiro[2.3]hex-1-ylcarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B3793232.png)
![4-methoxy-N-{1-[1-(methoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B3793251.png)
![1-[2-Methoxy-4-[(2-pyrazol-1-ylethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B3793267.png)

![2-(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethanol](/img/structure/B3793285.png)
![1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]-N-{[1-(4-morpholinyl)cyclopentyl]methyl}methanamine](/img/structure/B3793290.png)
